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Compound of Interest

Compound Name: CAY10499

Cat. No.: B1668648 Get Quote

For researchers and professionals in drug development, selecting the appropriate enzymatic

inhibitor is a critical decision guided by the specific research question, whether it demands

broad-spectrum inhibition or precise targeting of a single enzyme. This guide provides an

objective comparison of CAY10499 against other prominent lipase inhibitors, supported by

experimental data, to aid in this selection process. CAY10499 is distinguished by its non-

selective profile, potently inhibiting multiple key enzymes in lipid metabolism.

Mechanism of Action and Selectivity Profile
CAY10499 is a carbamate-based, non-selective lipase inhibitor that acts covalently and

irreversibly on its targets.[1] Its inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-

2(3H)-one moiety.[1][2] This compound is characterized by its broad-spectrum activity against

several lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase

(HSL), and fatty acid amide hydrolase (FAAH).[3][4] This contrasts with other inhibitors

designed for high selectivity towards a single lipase, such as JZL184 for MAGL or Orlistat for

pancreatic lipase.

The non-selective nature of CAY10499 makes it a useful tool for studies where the

simultaneous inhibition of multiple lipases is desired to probe the overall effects of lipid

signaling. Conversely, for dissecting the specific role of a single enzyme, more selective

inhibitors are preferable.
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The efficacy of CAY10499 and other lipase inhibitors is typically quantified by their half-

maximal inhibitory concentration (IC₅₀) values. The table below summarizes these values for

CAY10499 and a selection of other widely used lipase inhibitors against various human

recombinant enzymes.

Inhibitor
Primary
Target(s)

MAGL (IC₅₀) HSL (IC₅₀) FAAH (IC₅₀)
Other
Notable
Inhibition

CAY10499 Non-selective 144 nM[3][4] 90 nM[3][4] 14 nM[3][4]

ATGL,

DAGLα,

ABHD6,

CES1 (at 5

µM)[3]

Orlistat
Pancreatic

Lipase
- - -

Potent

inhibitor of

pancreatic

lipase.[5]

JZL184 MAGL ~8 nM[1] >10,000 nM ~400 nM

Highly

selective for

MAGL over

FAAH and

other lipases.

[6]

ATGListatin
ATGL

(mouse)
- - -

Inhibits

mouse ATGL

but not

human ATGL.

[6]

URB602 MAGL 28 µM[1] - -

Less potent

MAGL

inhibitor.[2]

Data compiled from multiple sources. Direct comparison is most accurate when assays are

performed under identical conditions.
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Signaling Pathways and Metabolic Context
The lipases inhibited by CAY10499 are central to distinct but interconnected metabolic

pathways. MAGL and FAAH are key regulators in the endocannabinoid system, while HSL and

ATGL are critical for the mobilization of stored fats in adipose tissue.

Endocannabinoid Signaling Pathway

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-

arachidonoylglycerol (2-AG), while FAAH degrades anandamide (AEA).[2][7] By inhibiting both

enzymes, CAY10499 elevates the levels of these signaling lipids, leading to enhanced

activation of cannabinoid receptors CB1 and CB2.
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1. Reagent Prep
- Enzyme Solution
- Inhibitor Dilutions
- Substrate Solution

- Assay Buffer

2. Plate Loading
Add Buffer, Enzyme,

and Inhibitor to
96-well plate

3. Pre-incubation
Incubate enzyme and

inhibitor together
(e.g., 15-30 min at 37°C)

4. Reaction Initiation
Add Substrate to
all wells to start

the reaction

5. Detection
Measure signal (absorbance
or fluorescence) kinetically

using a plate reader

6. Data Analysis
Calculate reaction rates

and determine % inhibition
and IC50 values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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